molecular formula C43H38N3O2PS B11514014 N,N-dibenzyl-4-(methoxymethyl)-6-methyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]thieno[2,3-b]pyridine-2-carboxamide

N,N-dibenzyl-4-(methoxymethyl)-6-methyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11514014
M. Wt: 691.8 g/mol
InChI Key: NDXBFLBTLLUCBI-UHFFFAOYSA-N
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Description

N~2~,N~2~-DIBENZYL-4-(METHOXYMETHYL)-6-METHYL-3-[(1,1,1-TRIPHENYL-LAMBDA~5~-PHOSPHANYLIDENE)AMINO]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thienopyridine core, a phosphanyl group, and various substituents, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~2~-DIBENZYL-4-(METHOXYMETHYL)-6-METHYL-3-[(1,1,1-TRIPHENYL-LAMBDA~5~-PHOSPHANYLIDENE)AMINO]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the thienopyridine core through a cyclization reaction of a substituted pyridine and a thiophene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~2~-DIBENZYL-4-(METHOXYMETHYL)-6-METHYL-3-[(1,1,1-TRIPHENYL-LAMBDA~5~-PHOSPHANYLIDENE)AMINO]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated thienopyridine. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activities, such as anticancer or antimicrobial properties, can be explored for therapeutic applications.

    Industry: It can be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N2,N~2~-DIBENZYL-4-(METHOXYMETHYL)-6-METHYL-3-[(1,1,1-TRIPHENYL-LAMBDA~5~-PHOSPHANYLIDENE)AMINO]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Compounds with similar thienopyridine cores, such as ticlopidine and clopidogrel, are known for their antiplatelet activities.

    Phosphanyl-Containing Compounds: Other compounds containing phosphanyl groups, such as triphenylphosphine derivatives, are widely used in organic synthesis and catalysis.

Uniqueness

What sets N2,N~2~-DIBENZYL-4-(METHOXYMETHYL)-6-METHYL-3-[(1,1,1-TRIPHENYL-LAMBDA~5~-PHOSPHANYLIDENE)AMINO]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE apart is its combination of a thienopyridine core with a phosphanyl group and various substituents. This unique structure provides it with a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C43H38N3O2PS

Molecular Weight

691.8 g/mol

IUPAC Name

N,N-dibenzyl-4-(methoxymethyl)-6-methyl-3-[(triphenyl-λ5-phosphanylidene)amino]thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C43H38N3O2PS/c1-32-28-35(31-48-2)39-40(45-49(36-22-12-5-13-23-36,37-24-14-6-15-25-37)38-26-16-7-17-27-38)41(50-42(39)44-32)43(47)46(29-33-18-8-3-9-19-33)30-34-20-10-4-11-21-34/h3-28H,29-31H2,1-2H3

InChI Key

NDXBFLBTLLUCBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N=P(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)COC

Origin of Product

United States

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